1-(Bromomethyl)-1-cyclopropylcyclopropane
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Overview
Description
1-(Bromomethyl)-1-cyclopropylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-cyclopropylcyclopropane can be synthesized through several methods. One common approach involves the bromination of cyclopropylmethyl ketones or aldehydes in the presence of bromine or other brominating agents such as cyanogen bromide (BrCN) and triethylamine (Et3N) . The reaction typically proceeds under mild conditions and yields the desired bromomethylated product efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-cyclopropylcyclopropane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The cyclopropane ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Bromomethyl)-1-cyclopropylcyclopropane has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-cyclopropylcyclopropane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclopropane ring’s strained structure also contributes to its reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Cyclopropylmethyl Bromide: Similar in structure but lacks the additional cyclopropane ring.
Bromocyclopropane: Contains a bromine atom directly attached to the cyclopropane ring.
Properties
Molecular Formula |
C7H11Br |
---|---|
Molecular Weight |
175.07 g/mol |
IUPAC Name |
1-(bromomethyl)-1-cyclopropylcyclopropane |
InChI |
InChI=1S/C7H11Br/c8-5-7(3-4-7)6-1-2-6/h6H,1-5H2 |
InChI Key |
AROMYDKXROWRID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CC2)CBr |
Origin of Product |
United States |
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